molecular formula C38H70N10O11 B12574398 H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH CAS No. 184297-65-2

H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Cat. No.: B12574398
CAS No.: 184297-65-2
M. Wt: 843.0 g/mol
InChI Key: HCNGMUIGEIBKOI-ACFIYAFCSA-N
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Description

H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH is a useful research compound. Its molecular formula is C38H70N10O11 and its molecular weight is 843.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

184297-65-2

Molecular Formula

C38H70N10O11

Molecular Weight

843.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C38H70N10O11/c1-18(2)15-26(46-35(55)27(16-19(3)4)45-31(51)21(7)40)34(54)43-23(9)33(53)47-29(20(5)6)36(56)41-17-28(50)42-22(8)32(52)48-30(24(10)49)37(57)44-25(38(58)59)13-11-12-14-39/h18-27,29-30,49H,11-17,39-40H2,1-10H3,(H,41,56)(H,42,50)(H,43,54)(H,44,57)(H,45,51)(H,46,55)(H,47,53)(H,48,52)(H,58,59)/t21-,22-,23-,24+,25-,26-,27-,29-,30-/m0/s1

InChI Key

HCNGMUIGEIBKOI-ACFIYAFCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Significance of Peptide Based Academic Inquiry and Methodologies

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. longdom.org They can function as hormones, neurotransmitters, and signaling molecules, participating in cell communication, immune responses, and the regulation of enzymatic activity. longdom.org The scientific community utilizes synthetic peptides to explore these complex biological systems, develop new therapeutic strategies, and create novel biomaterials. longdom.orgmothersalwaysright.com

The synthesis of peptides, particularly through methods like Solid-Phase Peptide Synthesis (SPPS), has revolutionized the field. longdom.org SPPS allows for the controlled, stepwise creation of specific peptide sequences, enabling researchers to produce custom molecules for targeted studies. longdom.org This capability is crucial for a variety of applications, including:

Protein Function and Characterization: Synthetic peptides are used to study enzyme-substrate interactions, identify protein binding sites, and develop antibodies specific to certain protein epitopes. biomatik.com

Therapeutic and Diagnostic Development: Peptides are investigated for their potential in medicine, with applications in cancer therapy, metabolic disorders, and as diagnostic agents that can detect specific biomarkers. longdom.orgnih.govnih.gov

Materials Science: The unique self-assembling properties of certain peptides are harnessed to create functional materials like hydrogels and nanoparticles for use in tissue engineering and drug delivery systems. longdom.org

Methodologies such as phage display, which is a high-throughput screening technique, further accelerate the discovery of new peptide ligands for various biological targets. nih.gov These advanced methods, combined with the versatility of peptide chemistry, have established peptides as indispensable tools in modern scientific research. biomatik.comnih.gov

H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh As a Decapeptide Model for Fundamental Biochemical and Biophysical Investigations

Decapeptides, peptides consisting of ten amino acids, serve as excellent models in biochemical and biophysical research due to their manageable size and complexity. They are large enough to form defined secondary structures and exhibit specific binding capabilities, yet small enough to be synthesized with high purity and studied using various analytical techniques. nih.gov Novel decapeptides have been successfully used to investigate targeted delivery of isotopes to cancer cells, demonstrating their utility as specific binding agents. nih.gov

The peptide H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH possesses a distinct sequence that makes it a compelling model for study. Its composition includes a mix of nonpolar, hydrophobic amino acids (Alanine, Leucine (B10760876), Valine, Glycine) and polar or charged amino acids (Threonine, Lysine), creating an amphipathic character. wikipedia.orgkhanacademy.org This structural feature is critical for investigating phenomena like protein folding, where hydrophobic residues tend to bury themselves away from water, and interactions with biological membranes. khanacademy.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Name L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-valyl-L-glycyl-L-alanyl-L-threonyl-L-lysine
Sequence Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys
Molecular Formula C₄₂H₇₉N₁₁O₁₂
Molecular Weight 942.15 g/mol

Table 2: Constituent Amino Acids and Their Properties

Amino Acid3-Letter Code1-Letter CodeSide Chain Property
Alanine (B10760859)AlaANonpolar, Hydrophobic
LeucineLeuLNonpolar, Hydrophobic
ValineValVNonpolar, Hydrophobic
Glycine (B1666218)GlyGNonpolar, Hydrophobic
ThreonineThrTPolar, Uncharged
Lysine (B10760008)LysKBasic, Positively Charged

The presence of the positively charged Lysine residue suggests potential electrostatic interactions with negatively charged molecules or surfaces, such as phospholipid bilayers of cell membranes. wikipedia.orgkhanacademy.org Biophysical investigations could therefore focus on how this peptide partitions into and perturbs model membranes, a study crucial for understanding protein-lipid interactions. nih.gov

Articulating Research Objectives and Scope for In Depth Studies of H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Elaboration

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for peptide production due to its efficiency and potential for automation. americanpeptidesociety.orgnih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. americanpeptidesociety.org

Key Resin Characteristics for Consideration:

Linker Type: The linker connects the peptide to the resin and determines the cleavage conditions required to release the final product. chempep.com For a C-terminal acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are standard choices. chempep.commerckmillipore.com The 2-CTC resin is particularly advantageous as it is hyper-acid labile, allowing the peptide to be cleaved under very mild acidic conditions, which preserves acid-sensitive protecting groups if protected fragments are needed for later use. chempep.commerckmillipore.com

Polymer Matrix: Polystyrene (PS) is a common and cost-effective matrix, but its hydrophobic nature can lead to poor swelling in the polar solvents used in SPPS and may promote aggregation of hydrophobic peptides. biosynth.comiris-biotech.de The target decapeptide contains a significant number of hydrophobic residues (Ala, Leu, Val). Therefore, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., NovaSyn® TGA) are often preferred. chempep.comiris-biotech.de These resins exhibit improved swelling properties in a wider range of solvents, minimizing peptide aggregation and improving reaction kinetics. iris-biotech.de

Loading Capacity: Resin loading, expressed in mmol/g, defines the amount of the first amino acid attached to the support. iris-biotech.de For longer or "difficult" sequences prone to aggregation, a resin with a lower substitution (e.g., 0.3-0.6 mmol/g) is often beneficial. chempep.comiris-biotech.de The increased space between growing peptide chains on the resin surface reduces intermolecular interactions and aggregation, leading to higher purity of the crude product. iris-biotech.de

Interactive Table 1: Comparison of Suitable Resins for this compound Synthesis

Resin TypePolymer MatrixTypical Loading (mmol/g)Cleavage Condition (for C-terminal acid)Advantages for Target PeptideDisadvantages
Wang ResinPolystyrene0.6 - 1.2High TFA (e.g., 95%) merckmillipore.comCost-effective, standard for C-terminal acids. chempep.comCan promote aggregation for hydrophobic sequences. biosynth.com
2-Chlorotrityl (2-CTC) ResinPolystyrene0.8 - 1.6Mild acid (e.g., 1% TFA in DCM) merckmillipore.comSuppresses diketopiperazine formation; allows for synthesis of protected fragments. chempep.comHigher cost than Wang resin.
NovaSyn® TGA ResinPEG-PS0.2 - 0.4High TFA (e.g., 95%) merckmillipore.comExcellent swelling, minimizes aggregation, ideal for hydrophobic peptides. chempep.comiris-biotech.deHigher cost.

The formation of the amide (peptide) bond is the central reaction in SPPS. libretexts.org This reaction is thermodynamically unfavorable and requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid. creative-peptides.com The choice of coupling reagent is critical for achieving rapid and complete reactions while minimizing side reactions, most notably racemization. acs.orgbachem.com

For a decapeptide like this compound, which contains sterically hindered residues such as Valine, highly efficient coupling reagents are necessary.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first reagents used, but its use can be complicated by the formation of an insoluble dicyclohexylurea byproduct and a higher risk of racemization. creative-peptides.comvaia.com

Onium Salts (Aminium/Uronium & Phosphonium): These reagents have become the standard in modern SPPS. bachem.comsigmaaldrich.com They react with the amino acid to form a highly reactive activated ester in situ.

Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HCTU are highly efficient and widely used. creative-peptides.compeptide.com HATU, which is based on the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) additive, is even more reactive and is particularly effective at reducing racemization and speeding up difficult couplings. bachem.comsigmaaldrich.com More recently, OxymaPure-based reagents like COMU have been developed as a safe and highly effective alternative to benzotriazole-based reagents. acs.orgbachem.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. sigmaaldrich.compeptide.com PyAOP is particularly useful for coupling N-methylated amino acids, though this is not required for the target peptide. peptide.com

Given the sequence, a potent coupling reagent such as HATU or HCTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) would be a robust choice to ensure high coupling efficiency at each of the nine steps. bachem.comsigmaaldrich.com

Interactive Table 2: Evaluation of Common Coupling Reagents

ReagentTypeRelative ReactivityRacemization RiskKey Features
DCCCarbodiimideModerateModerateForms insoluble urea (B33335) byproduct. creative-peptides.com
HBTU/TBTUAminium/Uronium SaltHighLowEfficient and widely used standard reagents. creative-peptides.compeptide.com
HCTUAminium/Uronium SaltVery HighVery LowHigher reactivity than HBTU, good for difficult couplings. bachem.compeptide.com
HATUAminium/Uronium SaltVery HighVery LowBased on HOAt, excellent for minimizing racemization and for hindered couplings. bachem.comsigmaaldrich.com
COMUAminium/Uronium SaltVery HighVery LowOxyma-based, non-explosive, safer alternative to HBTU/HATU. acs.orgsigmaaldrich.com
PyBOPPhosphonium SaltHighLowDoes not cause guanidinylation of Arg side chains. sigmaaldrich.com

The repetitive nature of the SPPS cycle (deprotection, washing, coupling, washing) makes it ideally suited for automation. americanpeptidesociety.orgbeilstein-journals.org Automated peptide synthesizers offer significant advantages, including increased reproducibility, reduced human error, and higher throughput. americanpeptidesociety.orgspecchemonline.com

Modern synthesizers frequently incorporate microwave heating technology. nih.gov Applying microwave energy can dramatically accelerate both the Fmoc-deprotection and coupling steps, reducing typical cycle times from hours to minutes. nih.gov This is particularly beneficial for synthesizing longer peptides or overcoming difficult couplings, such as those involving sterically hindered amino acids found in the target sequence. nih.gov Automation allows for the synthesis of this compound to be performed with high fidelity and efficiency, enabling walk-away operation once the system is configured. americanpeptidesociety.orgspecchemonline.com

Solution-Phase Peptide Synthesis (LPPS) and Hybrid Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, offers advantages for large-scale production, as it avoids the use of expensive resins and can be more easily scaled up. google.commdpi.com Hybrid approaches, which combine the strengths of both SPPS and LPPS, are particularly powerful.

Segment condensation is a convergent strategy where a long peptide is assembled from smaller, pre-synthesized peptide fragments. nih.govresearchgate.net For the target decapeptide, one could envision a strategy where two pentapeptide fragments are synthesized and then joined:

Fragment 1: H-Ala-Leu-Leu-Ala-Val-OH

Fragment 2: H-Gly-Ala-Thr-Lys-OH

These fragments can be prepared using SPPS (and cleaved from a hyper-acid sensitive resin to keep side-chain protecting groups intact) or via solution-phase methods. nih.gov The fragments are then coupled in solution. This approach can lead to a purer final product, as the purification of the intermediate fragments is often easier than purifying the full-length peptide from a series of deletion sequences. researchgate.net

A more advanced and elegant strategy is ligase-mediated ligation . This chemo-enzymatic peptide synthesis (CEPS) approach uses engineered enzymes, or ligases, to join unprotected peptide fragments with high specificity and without racemization. qyaobio.comrsc.org For example, an enzyme like omniligase-1, an engineered subtilisin variant, could catalyze the formation of a peptide bond between a C-terminal ester fragment (e.g., H-Ala-Leu-Leu-Ala-Val-OEt) and an N-terminal amine fragment (e.g., H-Gly-Ala-Thr-Lys-OH) under mild, aqueous conditions. rsc.org This method aligns with green chemistry principles by reducing the need for protecting groups and harsh chemical reagents. acs.org

Chemo-enzymatic synthesis leverages the stereoselectivity of enzymes to form peptide bonds, completely avoiding racemization, a significant drawback of purely chemical methods. qyaobio.comnih.gov Proteases like subtilisin, trypsin, or papain can be used to catalyze peptide bond formation instead of hydrolysis by manipulating reaction conditions, such as using organic solvents, frozen aqueous systems, or substrate mimetics. nih.gov

For the synthesis of this compound fragments, a chemo-enzymatic approach could be highly effective. For instance, a dipeptide like H-Ala-Leu-OEt could be synthesized by reacting an N-protected Alanine (B10760859) C-terminal ester with Leucine (B10760876) methyl ester in the presence of an appropriate enzyme. The key advantages of this method are the mild reaction conditions and the absolute stereochemical control. nih.gov This approach is particularly valuable for producing peptide fragments that can then be used in a larger convergent synthesis strategy, such as the ligase-mediated condensation described above. qyaobio.comrsc.org

Green Chemistry Approaches in Peptide Synthesis for this compound Production

The production of synthetic peptides, including this compound, has traditionally relied on Solid-Phase Peptide Synthesis (SPPS). While effective, conventional SPPS methods generate substantial chemical waste, utilizing large volumes of hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylpyrrolidone (NMP). gcande.orgpeptide.com These solvents are classified as environmentally problematic, prompting a shift towards more sustainable or "green" chemistry principles in peptide synthesis. gcande.orgpeptide.comadvancedchemtech.com

Modern green approaches focus on several key areas:

Solvent Replacement: A primary goal is the substitution of hazardous solvents with safer, more environmentally benign alternatives. semanticscholar.org Research has identified greener solvents such as γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) that can be used in SPPS. researchgate.net Binary mixtures of solvents, such as dimethyl sulfoxide (B87167) (DMSO) combined with 1,3-dioxolane (B20135) or 2-methyltetrahydrofuran, have also been developed to mimic the favorable properties of DMF while reducing environmental impact. semanticscholar.org

Aqueous-Phase Synthesis: A significant innovation is the development of aqueous solid-phase peptide synthesis (ASPPS). tu-darmstadt.de This strategy utilizes water as the primary solvent, drastically reducing organic solvent waste. tu-darmstadt.denih.gov It relies on the design of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide assembly in aqueous conditions. tu-darmstadt.denih.gov

Alternative Synthesis Technologies: Beyond solvent substitution, new technologies are emerging. Continuous flow chemistry offers a more sustainable paradigm by allowing for the continuous flow of reagents through a reactor, which enhances efficiency, reduces the need for excess reagents, and minimizes waste. oxfordglobal.com Chemoenzymatic Peptide Synthesis (CEPS) leverages enzymes for peptide bond formation, offering high selectivity and yield under mild, environmentally friendly conditions. oxfordglobal.comrsc.org

Greener Reagents and Cleavage: The final step of SPPS involves cleaving the synthesized peptide from the solid resin support, a process that traditionally uses harsh acids like trifluoroacetic acid (TFA). peptide.com Green chemistry seeks to develop TFA-free cleavage protocols and more efficient purification strategies, such as membrane-based separations, to reduce the generation of hazardous waste. advancedchemtech.comoxfordglobal.com

Table 1: Comparison of Traditional and Green Solvents in Peptide Synthesis

Feature Traditional Solvents (e.g., DMF, DCM) Green Alternatives (e.g., 2-MeTHF, GVL, Water)
Environmental Impact High; classified as hazardous, significant waste generation. gcande.orgpeptide.com Low; reduced toxicity and environmental persistence. advancedchemtech.comresearchgate.net
Safety Concerns Reproductive toxicity, carcinogenicity concerns. peptide.com Generally safer for laboratory personnel.
Source Petrochemical-based. Often bio-based and from renewable sources. americanpeptidesociety.org

| Efficiency in SPPS | Well-established with high efficiency. | Efficiency can be comparable, though optimization may be required. semanticscholar.org |

Comprehensive Purification and Quality Control Methodologies for Synthetic this compound

Following synthesis, the crude peptide product contains the target sequence alongside impurities such as truncated or deletion sequences. A multi-step purification and rigorous quality control process is essential to isolate this compound at high purity and to verify its structural integrity.

High-Resolution Chromatographic Techniques for Purity Assessment

Chromatography is the cornerstone of peptide purification, separating the target peptide from impurities based on distinct physicochemical properties. gilson.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification. gilson.comnih.gov It separates peptides based on their hydrophobicity. nih.gov The peptide mixture is passed through a column packed with a non-polar stationary phase (typically C18 silica). gilson.compeptide.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution; more hydrophobic peptides are retained longer on the column. peptide.com Trifluoroacetic acid is often added as an ion-pairing reagent to improve peak sharpness.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 μm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption, making it a powerful tool for high-throughput purity analysis. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. gilson.com It is particularly effective for removing high-molecular-weight impurities, such as peptide aggregates, from the desired monomeric peptide. gilson.com

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH. nih.govub.edu For a peptide like this compound, which has a basic lysine (B10760008) residue and a free N-terminus, cation-exchange chromatography would be suitable to bind the positively charged peptide to a negatively charged stationary phase. gilson.com

Mixed-Mode Chromatography (MMC): This approach combines multiple separation mechanisms. A common example is Hydrophilic Interaction Liquid Chromatography/Cation-Exchange (HILIC/CEX), which separates peptides based on both hydrophilicity and net positive charge. ub.edu It serves as an excellent orthogonal method to RP-HPLC, often resolving impurities that co-elute in reversed-phase systems. ub.edu

Table 2: Overview of Chromatographic Techniques for Peptide Purity Assessment

Technique Separation Principle Primary Application for this compound
RP-HPLC/UPLC Hydrophobicity. nih.gov Primary purification method; separation from hydrophobic/hydrophilic impurities.
SEC Molecular Size (Hydrodynamic Radius). gilson.com Removal of aggregates and oligomers.
IEC Net Charge. ub.edu Separation based on charge state; removal of impurities with different pI values.

| MMC (HILIC/CEX) | Hydrophilicity and Charge. ub.edu | Orthogonal purification to resolve challenging impurities not separated by RP-HPLC. |

Advanced Mass Spectrometry for Purity and Sequence Verification

Mass spectrometry (MS) is an indispensable analytical technique that provides precise mass-to-charge ratio (m/z) data, allowing for the confirmation of molecular weight and the verification of the amino acid sequence. mabion.eu

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing peptides. It generates multiply charged ions from the peptide in solution, which allows for the analysis of relatively large molecules on mass analyzers with a limited m/z range. mabion.eu It is often coupled with liquid chromatography (LC-MS). nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): In MALDI, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the peptide, typically as a singly charged ion. nih.gov MALDI is often coupled with a time-of-flight (TOF) analyzer and is excellent for rapid molecular weight determination of the purified peptide.

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, tandem MS is employed. numberanalytics.com An ion corresponding to the peptide is isolated, fragmented, and the resulting fragment ions are mass-analyzed. nih.gov

Collision-Induced Dissociation (CID): This is the most common fragmentation method, where ions collide with an inert gas, primarily breaking the peptide amide bonds to produce b- and y-type fragment ions that reveal sequence information. numberanalytics.com

Electron-Transfer Dissociation (ETD): ETD is a complementary fragmentation technique that involves the transfer of an electron to the peptide ion. nih.gov It is particularly useful because it tends to preserve post-translational modifications that might be lost during CID. nih.govjpt.com

Table 3: Mass Spectrometry Techniques for Peptide Characterization

Technique Primary Function Information Provided for this compound
ESI-MS Molecular Weight Determination Confirms the mass of the intact peptide, often with high accuracy. mabion.eu
MALDI-TOF MS Rapid Molecular Weight Determination Provides fast confirmation of the peptide's molecular weight. nih.gov

| Tandem MS (MS/MS) | Sequence Verification | Fragments the peptide to confirm the correct order of the nine amino acids. numberanalytics.comnih.gov |

Quantitative Amino Acid Analysis (AAA) for Net Peptide Content Determination

Lyophilized peptide powders are not 100% pure peptide; they typically contain bound water and counter-ions (like trifluoroacetate (B77799) from HPLC purification), which can constitute 10-30% of the total weight. nih.gov Quantitative Amino Acid Analysis (AAA) is the gold standard method for determining the precise amount of peptide in a sample, known as the net peptide content. nih.govnih.gov

The process involves the complete acid hydrolysis of the peptide, breaking it down into its individual amino acid components. nih.gov These free amino acids are then separated, identified, and quantified, often using LC-MS. nih.govnih.gov The concentration of each amino acid that is part of the known sequence is calculated. nih.gov By summing the molar quantities of the constituent amino acids (accounting for their frequency in the sequence), the absolute quantity of the this compound peptide is accurately determined. nih.gov

Table 4: Theoretical Amino Acid Composition for AAA of this compound

Amino Acid Expected Molar Ratio
Alanine (Ala) 3
Leucine (Leu) 2
Valine (Val) 1
Glycine (B1666218) (Gly) 1
Threonine (Thr) 1
Lysine (Lys) 1

Capillary Electrophoresis (CE) for Assessment of Isomeric Purity and Small Structural Changes

Capillary Electrophoresis (CE) is a powerful, high-resolution separation technique that is highly complementary to HPLC. springernature.commtoz-biolabs.com CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge and size. nih.gov Because its separation principle is fundamentally different from that of RP-HPLC (charge/size vs. hydrophobicity), it is considered an orthogonal technique. springernature.com

This orthogonality makes CE exceptionally valuable for assessing the purity of synthetic peptides like this compound. It can often resolve impurities that co-elute with the main peak in an HPLC chromatogram. mtoz-biolabs.com CE is particularly adept at detecting subtle structural changes and separating isomers, such as diastereomers that may arise from racemization during synthesis, or degradation products like deamidated or oxidized forms of the peptide. nih.gov The use of specific buffers, sometimes containing organic modifiers, can be optimized to enhance the separation of hydrophobic peptides.

Table 5: Comparison of CE and HPLC for Peptide Purity Analysis

Feature Capillary Electrophoresis (CE) Reversed-Phase HPLC (RP-HPLC)
Separation Principle Charge-to-size ratio. nih.gov Hydrophobicity. nih.gov
Strength High efficiency; excellent for resolving isomers and subtle variants. nih.gov Robust and widely applicable; excellent for general purity assessment. peptide.com
Orthogonality Highly orthogonal to HPLC, providing a more complete purity profile. mtoz-biolabs.com The standard for purity assessment, but may not resolve all impurities.

| Sample/Solvent Use | Very low sample and solvent consumption. mtoz-biolabs.com | Higher solvent consumption, especially at preparative scale. |

Advanced Spectroscopic Probes for Secondary Structure Determination of this compound

Circular Dichroism (CD) spectroscopy is a rapid and powerful non-destructive technique for assessing the secondary structure of peptides and proteins in solution. researchgate.net The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govyoutube.com In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone, which adopts specific conformations that give rise to characteristic spectra for α-helices, β-sheets, and random coils. harvard.edu

For the peptide this compound, CD spectroscopy can provide a quantitative estimate of its secondary structural content.

α-Helical structures typically show a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet structures are characterized by a negative band near 218 nm and a positive band around 195 nm.

Random coil or unfolded peptides display a strong negative band near 200 nm. harvard.edu

By analyzing the CD spectrum of this compound, researchers can determine the percentage of each structural motif. Furthermore, changes in the spectrum upon titration with ligands, or alterations in temperature or solvent, can reveal conformational changes and folding/unfolding transitions. youtube.com

Table 1: Hypothetical Circular Dichroism Data and Secondary Structure Estimation for this compound This table illustrates the type of data obtained from a CD experiment and the subsequent analysis. The values are representative.

Wavelength (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Structural Interpretation
222-8,500Negative bands indicative of α-helical content.
208-9,200
195+15,000Positive band suggestive of α-helix and/or β-sheet.
Deconvolution Analysis Results:
      - α-Helix: ~25%

      - β-Sheet: ~15%

      - Random Coil/Other: ~60%
    

FTIR and VCD are powerful vibrational spectroscopy techniques that provide detailed information about peptide conformation. nih.govhindsinstruments.com They probe the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands. nih.gov

FTIR Spectroscopy : The Amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to secondary structure. nih.gov The frequency of this band can distinguish between α-helices (typically ~1650-1658 cm⁻¹), β-sheets (~1620-1640 cm⁻¹ for intermolecular sheets), and random coils (~1640-1650 cm⁻¹). The Amide II band (~1510-1580 cm⁻¹) results from N-H bending and C-N stretching and is also conformationally sensitive. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light, providing an additional layer of structural detail. hindsinstruments.comnih.gov While FTIR shows the presence of certain structures, VCD can reveal their chiral arrangement. nih.gov For instance, a right-handed α-helix gives a characteristic (+, -, +) signature in the Amide I region, while β-sheets exhibit more complex patterns that can distinguish parallel from anti-parallel arrangements. researchgate.net Analysis of these bands for this compound would allow for a more refined structural assignment than with FTIR alone.

Table 2: Representative FTIR and VCD Frequencies for Peptide Secondary Structures This table shows characteristic frequencies in Amide I and Amide II regions that would be used to analyze the structure of this compound.

Secondary StructureTypical FTIR Amide I Frequency (cm⁻¹)Typical VCD Amide I Signature
α-Helix1650 - 1658Characteristic positive/negative couplet
β-Sheet (Antiparallel)1620 - 1640 (strong), ~1690 (weak)Strong negative band with a positive shoulder
Random Coil1640 - 1650Broad, less defined signal

Sum Frequency Generation (SFG) is a nonlinear optical technique that is inherently interface-specific. osu.edu It provides vibrational spectra of molecules exclusively at an interface, such as the air-water interface or a lipid membrane. nih.govyoutube.com This is achieved because SFG is forbidden in media with inversion symmetry, but allowed at interfaces where this symmetry is broken. osu.edu

For this compound, SFG would be invaluable for studying its behavior when interacting with biological membranes or other surfaces. By analyzing the SFG spectrum, particularly the Amide I band, one can determine the orientation and conformation of the peptide. The polarization dependence of the SFG signal can be used to calculate the average orientation of the peptide's helical axis or the plane of a β-sheet relative to the surface normal. nih.gov This provides critical insights into how the peptide might insert into or lie on a membrane surface.

Table 3: Hypothetical SFG Data for this compound at an Air-Water Interface This table illustrates potential SFG results and their structural interpretation.

Peak Frequency (cm⁻¹)Polarization CombinationInferred Structural FeatureDeduced Orientation
1655SSP (S-polarized SFG, S-polarized visible, P-polarized IR)α-Helix Amide IHelical axis tilted ~30° from the surface normal
1685SSPβ-Sheet Amide Iβ-Sheet plane oriented nearly parallel to the interface

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution or in the solid state. nih.govyoutube.com

To overcome the signal overlap present in a one-dimensional (1D) NMR spectrum of a peptide, multi-dimensional NMR experiments are employed. bitesizebio.com For this compound, a combination of experiments would be required for a full structural determination:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled through a few chemical bonds (typically 2-3), which is essential for identifying amino acid spin systems based on the connectivity between NH, CαH, and side-chain protons. huji.ac.il

TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single amino acid's spin system, even if they are not directly coupled. nih.gov This greatly simplifies the process of assigning resonances to specific amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. huji.ac.ilnih.gov The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing the distance restraints necessary to calculate the 3D structure.

Heteronuclear Experiments (e.g., HSQC, HMBC) : When the peptide is isotopically labeled with ¹⁵N and/or ¹³C, experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectrum can be recorded. bitesizebio.com An ¹H-¹⁵N HSQC provides a fingerprint of the peptide, with one peak for each N-H bond, greatly improving resolution and simplifying the assignment process. bitesizebio.com

Table 4: Summary of NMR Techniques for Structural Analysis of this compound

NMR ExperimentInformation ProvidedApplication to Peptide Structure
COSY/TOCSYThrough-bond correlations (J-coupling)Assignment of resonances to specific amino acid spin systems.
NOESYThrough-space correlations (<5 Å)Provides inter-proton distance restraints for 3D structure calculation.
¹H-¹⁵N HSQCOne-bond ¹H-¹⁵N correlationsCreates a "fingerprint" of the peptide backbone for assignment and dynamics studies.

Solid-State NMR (SSNMR) is a vital technique for studying the structure of peptides that are not amenable to solution NMR or X-ray crystallography, such as insoluble aggregates, amyloid fibrils, or membrane-bound forms. nih.govnih.gov SSNMR can provide atomic-level structural details in these non-solution environments. nih.govosti.gov

For this compound, if it were to form aggregates or bind to a membrane surface, SSNMR would be the method of choice for structural elucidation. Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. nih.gov By measuring chemical shifts, which are highly sensitive to local conformation, and inter-atomic distances, a detailed model of the peptide's structure in the solid state can be constructed. Comparing SSNMR chemical shifts to solution NMR shifts can reveal significant conformational changes that occur upon aggregation or membrane binding.

Table 5: Hypothetical Comparison of Solution and Solid-State NMR Chemical Shifts for this compound This table illustrates how changes in chemical shifts can indicate conformational transitions between solution and solid states.

ResidueAtomSolution NMR Shift (ppm)SSNMR Shift (ppm)Inferred Change
Leu-254.151.5Transition from random coil to β-sheet conformation.
Ala-419.222.8Transition from β-sheet to α-helical conformation.
Val-561.359.0Change in local environment upon aggregation.

Derivation of Distance and Angular Restraints from NMR Data for Structure Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A key part of this process involves the Nuclear Overhauser Effect (NOE), which provides information on the spatial proximity between protons. saliva.com.cn Intense NOE signals indicate that protons are close in space (typically < 6 Å), allowing for the calculation of distance restraints. saliva.com.cn Additionally, coupling constants and chemical shifts can be used to derive restraints on the backbone torsion angles (phi and psi). saliva.com.cngoogleapis.com These experimentally derived restraints are then used as inputs for computational structure calculations to generate an ensemble of structures consistent with the data. google.comgenecust.com

Specific Findings for this compound: Currently, there are no publicly available research articles that detail the specific set of NOE-derived distance restraints or the angular restraints calculated from NMR data for the peptide this compound.

Chemical Shift Analysis (e.g., TALOS) for Backbone Torsion Angles and Secondary Structure Prediction

The chemical shifts of backbone atoms (¹H, ¹³C, ¹⁵N) are highly sensitive to the local conformation of a peptide. googleapis.com Programs like TALOS (Torsion Angle Likeliness Obtained from Shifts) utilize large databases of proteins with known structures and chemical shifts to predict the backbone phi (φ) and psi (ψ) torsion angles for a target peptide based on its assigned chemical shifts. googleapis.com This analysis can reliably predict secondary structure elements such as α-helices and β-sheets and provide valuable restraints for structure determination.

Specific Findings for this compound: A detailed chemical shift analysis using TALOS or similar software for this compound has not been reported in the scientific literature. Consequently, there are no published predictions of its backbone torsion angles or secondary structure based on this method.

X-ray Crystallography for Atomic-Resolution Structure Determination of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule at high resolution. The technique requires the growth of well-ordered crystals, which can be challenging for flexible and relatively small molecules like peptides. researchgate.net If successful, the diffraction pattern produced by X-ray bombardment of the crystal can be used to generate an electron density map, from which an atomic model of the peptide can be built.

Specific Findings for this compound: There are no entries in the Protein Data Bank (PDB) or published papers describing the successful crystallization and subsequent X-ray diffraction structure determination of this compound, either in its free form or in a complex with an interaction partner like an MHC molecule or antibody.

Strategies for Peptide Crystallization and Co-Crystallization with Interaction Partners

The crystallization of peptides is often a trial-and-error process, involving the screening of numerous conditions such as pH, temperature, precipitants, and peptide concentration. google.com Common techniques include vapor diffusion (hanging and sitting drop) and microbatch crystallization. Due to the inherent flexibility of many peptides, strategies to improve crystallizability include introducing structural rigidity through modifications or co-crystallizing the peptide with a binding partner (e.g., an antibody, receptor, or carrier protein) to create a larger, more stable, and more readily crystallizable complex. nih.govgoogleapis.com

Specific Findings for this compound: While general peptide crystallization strategies are well-documented, no specific protocols or successful conditions for crystallizing the this compound peptide have been published.

Quantitative Conformational Analysis and Peptidomimetic Evaluation Methodologies for this compound Analogs

Peptidomimetics are compounds designed to mimic the structure and function of a native peptide but with improved properties, such as stability or binding affinity. The development of these molecules relies on a detailed understanding of the bioactive conformation of the original peptide. Quantitative methods are employed to evaluate how well a peptidomimetic's structure overlaps with the target peptide's conformational space. escholarship.orguchicago.edu

Specific Findings for this compound Analogs: Although analogs of the gp100 peptide have been synthesized and tested for immunological activity, there is no literature available that describes a quantitative conformational analysis or a systematic peptidomimetic evaluation for analogs of this compound using specific structural methodologies.

Peptide Conformation Distribution (PCD) Plots and Peptidomimetic Analysis (PMA) Maps

Peptide Conformation Distribution (PCD) plots and Peptidomimetic Analysis (PMA) maps are novel computational tools for the visual and quantitative analysis of peptidomimetics. escholarship.orguchicago.edu Unlike traditional Ramachandran plots that focus on backbone torsion angles, these methods analyze the spatial arrangement of side-chain Cα–Cβ bonds. nih.govuchicago.edu The PCD plot provides an alignment-free visualization of the conformational space occupied by a peptide or its mimetic, while the PMA map offers an alignment-based, quantitative similarity index between a mimetic and its target peptide motif. escholarship.orgnih.govuchicago.edu

Specific Findings for this compound Analogs: No studies have been published that apply PCD plots or PMA maps to the analysis of this compound or any of its analogs.

Molecular Interactions and Biological Recognition Mechanisms of H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

Elucidation of Peptide-Protein Interaction Networks and Specificity involving H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

The specificity of the peptide's interactions would be dictated by a combination of hydrophobic and electrostatic forces, along with shape complementarity to its binding partner. The flexible nature of the peptide, conferred by the glycine (B1666218) residue, may allow it to adopt different conformations upon binding to various protein targets.

To understand the binding behavior of this compound with a target protein, several biophysical techniques could be employed.

Surface Plasmon Resonance (SPR): This technique would be used to measure the kinetics of the peptide-protein interaction in real-time. By immobilizing the target protein on a sensor chip and flowing the peptide over the surface, one could determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and calculate the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Hypothetical SPR Data for this compound Binding to a Target Protein

Parameter Value Unit
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₑ) 3.2 x 10⁻³ s⁻¹

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This would reveal the enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). This data helps to understand the driving forces of the interaction, whether it is enthalpically (driven by favorable bond formation) or entropically (driven by the hydrophobic effect) favored.

Hypothetical ITC Thermodynamic Data for this compound Interaction

Thermodynamic Parameter Value Unit
Stoichiometry (n) 1.05 -
Enthalpy Change (ΔH) -8.5 kcal/mol
Entropy Change (ΔS) 6.2 cal/mol·K

MicroScale Thermophoresis (MST): MST measures the motion of molecules in a temperature gradient, which changes upon binding. This technique is highly sensitive and requires a small amount of sample. It can be used to determine the binding affinity (Kₑ) in a variety of buffer conditions, providing insights into the robustness of the interaction.

To identify the specific binding site and understand the structural basis of recognition, techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed. These methods would provide high-resolution structural information of the peptide-protein complex. It is hypothesized that the hydrophobic residues (Ala, Leu, Val) of the peptide would insert into a hydrophobic pocket on the protein surface, while the lysine (B10760008) residue would form a salt bridge with a negatively charged residue (e.g., Aspartate or Glutamate) on the protein. The threonine residue could form a hydrogen bond with a suitable donor or acceptor on the protein surface, further stabilizing the complex.

Enzyme Modulation and Substrate Specificity Studies of this compound

Given its sequence, the peptide could potentially act as a modulator of certain enzymes, either by competing with the natural substrate (competitive inhibition) or by binding to an allosteric site and altering the enzyme's conformation and activity.

Enzyme kinetic studies would be performed to determine if the peptide inhibits or activates a specific enzyme. By measuring the initial reaction rates at various substrate concentrations in the absence and presence of the peptide, one could determine the mode of action. If the peptide is a competitive inhibitor, it would increase the Michaelis constant (Kₘ) of the enzyme for its substrate without affecting the maximum velocity (Vₘₐₓ).

Hypothetical Kinetic Data for Enzyme Inhibition by this compound

Inhibitor Concentration (µM) Apparent Kₘ (µM) Vₘₐₓ (µmol/min)
0 50 120
10 100 120

Investigations into Peptide-Membrane Interactions and Cellular Uptake Mechanisms of this compound

The amphipathic nature of the peptide suggests it could interact with cell membranes. nih.gov Peptides with such characteristics can sometimes disrupt membrane integrity or be internalized into cells, making them potential cell-penetrating peptides (CPPs). nih.govmdpi.com

In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cell monolayers, would be used to assess the membrane permeability of the peptide. These assays measure the rate at which the peptide crosses a lipid bilayer or a cell monolayer. The presence of the positively charged lysine residue could facilitate initial electrostatic interactions with the negatively charged components of the cell membrane, which is often the first step in cellular uptake for cationic peptides. nih.gov The hydrophobic residues would then likely insert into the lipid bilayer, potentially leading to transient pore formation or direct translocation.

Hypothetical Permeability Data for this compound

Assay Permeability Coefficient (Pₑ) (cm/s)
PAMPA 1.5 x 10⁻⁶

These hypothetical values suggest low to moderate passive permeability. The transport pathway could be further elucidated using fluorescently labeled peptide and confocal microscopy to visualize its localization within cells, and by using inhibitors of various endocytic pathways to determine the mechanism of uptake.

Computational and in Silico Modeling Approaches for H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ensembles of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For the nonapeptide this compound, MD simulations can generate a detailed picture of its conformational landscape in various environments, such as in aqueous solution. americanpeptidesociety.orgnih.gov By simulating the peptide's behavior, researchers can observe folding and unfolding events, identify stable and transient secondary structures like β-turns or γ-bends, and characterize the ensemble of conformations it adopts. americanpeptidesociety.orgresearchgate.net This is crucial because a peptide's biological function is intrinsically linked to its three-dimensional structure and flexibility.

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describes the potential energy of a system of particles, defining the interactions between atoms. americanpeptidesociety.org The selection of an appropriate force field is a critical first step for simulating a peptide like this compound. Several well-established force fields are commonly used for biomolecular simulations, each with its own parametrization philosophy and strengths. researchgate.netnih.gov

AMBER (Assisted Model Building and Energy Refinement): This is one of the most widely used force field families, particularly well-regarded for simulations of proteins and nucleic acids. researchgate.netgromacs.org Versions like AMBER99SB-ILDN are optimized for protein simulations. youtube.com

CHARMM (Chemistry at HARvard Macromolecular Mechanics): This family of force fields is also extensively used for proteins and peptides and is known for its accuracy in reproducing experimental data. researchgate.netgromacs.org The CHARMM36m force field, for instance, has shown excellent performance in modeling cyclic peptide ensembles. soton.ac.uk

GROMOS (Groningen Molecular Simulation): This is a united-atom force field, where non-polar hydrogens are not explicitly represented, which can make simulations computationally less expensive. researchgate.net It has been widely applied in many MD studies. researchgate.net

OPLS (Optimized Potentials for Liquid Simulations): Originally developed to simulate organic liquids, the OPLS-AA (all-atom) version is also a "universal" force field applicable to proteins and peptides. researchgate.net

The choice of force field can significantly impact the resulting conformational ensemble. youtube.com Therefore, it is often recommended to perform benchmark simulations with different force fields to validate results against any available experimental data. researchgate.net

Table 1: Comparison of Common Force Fields for Peptide Simulation

Force FieldTypeStrengthsConsiderations for this compound
AMBER All-AtomExcellent for standard protein and nucleic acid simulations. researchgate.netgromacs.org Well-validated for secondary structure prediction. youtube.comA robust choice, given the peptide nature. Parametrization for the mix of hydrophobic, polar, and charged residues is well-supported.
CHARMM All-AtomConsidered highly accurate for protein/peptide simulations. researchgate.net C36 variant is well-regarded for disordered regions and peptide dynamics. soton.ac.ukExcellent option, especially for accurately capturing the flexibility and potential for disordered states of the peptide.
GROMOS United-AtomComputationally efficient due to fewer explicit atoms. researchgate.netMay offer a speed advantage for long-timescale simulations, but the united-atom approach might be less precise for detailed side-chain interactions.
OPLS-AA All-AtomDesigned to be a "universal" force field, suitable for a wide range of organic molecules and biomolecules. researchgate.netA versatile option, though sometimes considered more generalist compared to the specific protein focus of modern AMBER and CHARMM versions.

Once MD trajectories are generated, a variety of analytical techniques are employed to extract meaningful information about the peptide's dynamics. To understand the conformational transitions of this compound, researchers would analyze properties such as:

Ramachandran Plots: These plots visualize the backbone dihedral angles (phi and psi) of each amino acid residue, revealing their preference for specific secondary structures like helices or sheets. nih.gov

Radius of Gyration (Rg): This metric measures the compactness of the peptide over time, indicating whether it adopts a folded or extended conformation. nih.gov

Hydrogen Bond Analysis: Tracking the formation and breaking of intramolecular hydrogen bonds is essential for identifying stable secondary structures like β-turns. wustl.edu

Cluster Analysis: This method groups structurally similar conformations from the trajectory, helping to identify the most populated and representative structures in the conformational ensemble. wustl.edu

Furthermore, MD simulations can be used to study ligand-induced dynamics. By simulating the peptide in the presence of a potential binding partner (e.g., a receptor protein), one can observe how the peptide's conformational ensemble shifts upon binding. springernature.com This can reveal whether the peptide binds via a conformational selection mechanism (where the receptor selects a pre-existing conformation) or an induced-fit mechanism (where the peptide changes its conformation upon binding).

Molecular Docking and Binding Mode Prediction of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) when it binds to a second molecule (a receptor, typically a protein). nih.gov For this compound, docking studies are essential for identifying potential biological targets and predicting how the peptide interacts with them at an atomic level. oup.com The process involves sampling many possible conformations of the peptide within the binding site of a target protein and then using a scoring function to rank these poses. nih.gov

Given the flexibility of peptides, this process is challenging. mdpi.com Docking algorithms must be able to handle the large number of possible conformations the peptide can adopt. mdpi.com Successful docking can provide a structural model of the peptide-protein complex, clarifying the mechanism of molecular recognition and guiding the design of new molecules with improved binding. oup.com

The success of a molecular docking experiment depends on both the search algorithm and the scoring function.

Search Algorithms: These algorithms explore the vast conformational space of the peptide and its possible orientations in the receptor's binding site. nih.gov

Rigid-Body Docking (RBD): The simplest approach, treating both molecules as rigid. It is computationally fast but often inaccurate for flexible peptides. oup.com

Semi-Flexible Docking (SFD): A more common approach where the receptor is kept rigid while the peptide is allowed to be flexible. oup.com

Flexible Docking (FD): The most computationally intensive method, allowing flexibility in both the peptide and the receptor side chains within the binding site. oup.com

Fragment-Growing Algorithms: These methods dock an initial "seed" fragment of the peptide and then iteratively grow the rest of the chain, which can be effective for flexible peptides. researchgate.net

Scoring Functions: After generating potential binding poses, a scoring function estimates the binding affinity for each pose. These functions can be based on force fields (like AMBER or CHARMM), empirical data, or knowledge-based potentials. mdpi.com Tools like pyDock have developed specialized scoring functions that show good performance for protein-peptide interactions. nih.gov Optimizing the scoring function is crucial, as it must accurately distinguish the correct binding mode (the "native" pose) from a vast number of incorrect ones. mdpi.com

Table 2: Overview of Selected Peptide Docking Approaches

Algorithm/MethodPrincipleKey Feature
Genetic Algorithms Uses principles of evolution, where a population of binding poses "evolves" over generations to find the optimal solution. oup.comRobust in exploring large and complex search spaces.
Fragment-Growing Builds the peptide conformation iteratively within the binding site, starting from an anchor fragment. researchgate.netEfficiently samples the conformational space of flexible peptides.
CABS-dock Uses a coarse-grained model to perform a global search, followed by all-atom reconstruction. mdpi.comBalances computational speed with the ability to model large-scale conformational changes.
FlexPepDock A Rosetta-based protocol that refines coarse peptide-protein models by high-resolution sampling of peptide flexibility. mlsb.ioSpecializes in the refinement and accurate prediction of peptide conformations upon binding.

De Novo Peptide Design and Optimization Algorithms for this compound Analogs

De novo design refers to the creation of novel peptide sequences from scratch, rather than modifying existing ones. nih.gov For this compound, de novo design algorithms could be used to generate analogs with improved properties, such as higher binding affinity, greater stability, or enhanced specificity for a biological target. researchgate.net These computational approaches explore the vast chemical space of possible amino acid sequences to identify candidates that are predicted to fold into a desired structure and exhibit a specific function. researchgate.net

The process often involves three main stages: (i) an optimization-based sequence selection to find sequences with low potential energy in a target structure, (ii) a fold specificity calculation to ensure the designed sequence adopts the desired fold, and (iii) a binding affinity calculation to predict how well it will interact with the target protein. researchgate.net

Two primary strategies are used in the computational design of peptide analogs. nih.govresearchgate.net

Structure-Based Design: This approach relies on the known three-dimensional structure of the target receptor. researchgate.net Algorithms design a peptide that is sterically and chemically complementary to the target's binding site. mit.edu This can involve placing "seed" fragments into the binding pocket and then connecting them or building a peptide amino acid by amino acid to maximize favorable interactions. nih.govmit.edu This method is powerful for creating highly specific binders.

Sequence-Based Design: This strategy starts with a known peptide sequence, such as this compound, and generates variations to find sequences with improved activity. nih.gov This can be done without a known receptor structure. biorxiv.org Machine learning and evolutionary algorithms are often used to explore sequence variations, and predictors estimate the likelihood that a modified peptide will interact with a target class. researchgate.netbiorxiv.org Recently, protein language models have been used for fully de novo binder generation based only on sequence information. nih.gov

Table 3: Comparison of Peptide Design Strategies

StrategyRequirementPrincipleGoal
Structure-Based 3D structure of the biological target. researchgate.netDesigns a peptide that is geometrically and chemically complementary to the target's binding pocket. mit.eduTo create a peptide that fits perfectly into the target, achieving high affinity and specificity.
Sequence-Based A starting peptide sequence or a family of known binders. nih.govbiorxiv.orgModifies an existing sequence, using computational models to predict how changes will affect activity or binding. biorxiv.orgTo optimize a known peptide's function or to discover novel binders based on sequence patterns.

Integration of Machine Learning and Artificial Intelligence in Peptide Sequence and Activity Prediction

For the peptide this compound, machine learning models can be employed to predict a wide range of potential bioactivities, such as antimicrobial, antiviral, or anticancer properties. nih.gov The process typically involves representing the peptide sequence in a numerical format that a machine can understand. gu.se Common representations include one-hot encoding, where each amino acid is converted into a binary vector, and the use of physicochemical property descriptors for each amino acid in the sequence. gu.se

The predictive power of these models can be leveraged in an iterative cycle of in silico design and experimental validation. For instance, an initial ML model could predict a certain bioactivity for this compound. This prediction would then be tested experimentally. The results of this experiment can then be fed back into the model to refine its predictive accuracy for future iterations. nih.gov This iterative process significantly accelerates the optimization of peptide candidates.

Below is an illustrative data table showcasing how machine learning predictions for this compound and its analogs might be presented.

Table 1: Hypothetical Machine Learning-Based Bioactivity Predictions for this compound and Analogs

Peptide Sequence Predicted Activity Prediction Score Key Features Influencing Prediction
This compound Antimicrobial 0.85 High content of hydrophobic residues (Ala, Leu, Val), presence of a cationic residue (Lys)
H-Trp -Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH Antimicrobial 0.92 Introduction of Tryptophan, known to enhance antimicrobial activity
H-Ala-Leu-Leu-Ala-Ala -Gly-Ala-Thr-Lys-OH Reduced Antimicrobial 0.65 Replacement of Valine with Alanine (B10760859), potentially altering membrane interaction

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Peptide Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govnih.gov In peptide research, QSAR models are invaluable for understanding which specific structural features of a peptide, such as the physicochemical properties of its amino acids, contribute most significantly to its function. rsc.org

For the peptide this compound, a QSAR study would involve generating a dataset of structurally similar peptides with varying amino acid substitutions and their experimentally determined activities. nih.gov From the amino acid sequences, a wide array of numerical descriptors can be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial arrangement of atoms). researchgate.net By applying statistical methods like partial least squares (PLS) regression, a QSAR model can be built that correlates these descriptors with the observed biological activity. researchgate.net

Pharmacophore modeling, a complementary approach, focuses on the 3D arrangement of essential features of a molecule that are responsible for its biological activity. dovepress.comnih.gov A pharmacophore model for this compound would define the spatial distribution of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are necessary for its binding to a biological target. nih.gov This model can then be used as a 3D query to screen large virtual libraries of peptides to identify new candidates that fit the pharmacophore and are therefore likely to be active. fip.org

The integration of QSAR and pharmacophore modeling can provide a comprehensive understanding of the structure-activity landscape of this compound. For example, a QSAR model might reveal that hydrophobicity at a particular position is critical for activity, while a pharmacophore model could illustrate the precise 3D location where this hydrophobic group needs to be for optimal target interaction.

An example of how QSAR data for a series of analogs of this compound could be structured is presented in the table below.

Table 2: Illustrative QSAR Data for Analogs of this compound

Peptide Analog Experimental Activity (IC50, µM) Hydrophobicity Index (z1) Steric Descriptor (z2) Electronic Descriptor (z3)
H-Ala-Leu-Leu-Ala-Val -Gly-Ala-Thr-Lys-OH 15.2 0.5 -1.5 -0.2
H-Ala-Leu-Leu-Ala-Ile -Gly-Ala-Thr-Lys-OH 12.8 0.6 -1.8 -0.3
H-Ala-Leu-Leu-Ala-Gly -Gly-Ala-Thr-Lys-OH 45.7 -0.1 0.0 0.1

Table of Compound Names

AbbreviationFull Name
This compoundAlanine-Leucine-Leucine-Alanine-Valine-Glycine-Alanine-Threonine-Lysine
AlaAlanine
LeuLeucine (B10760876)
ValValine
GlyGlycine (B1666218)
ThrThreonine
LysLysine (B10760008)
TrpTryptophan
SerSerine
IleIsoleucine
PhePhenylalanine

Biotransformation and in Vitro Bioavailability Assessment of H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

In Vitro Stability Profiling of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH in Relevant Biological Matrices

The stability of a peptide is a critical determinant of its potential therapeutic efficacy. In vitro stability studies are designed to predict how a peptide like this compound would behave in the body by exposing it to various biological fluids and conditions that mimic the physiological environment.

Peptides are susceptible to degradation by proteases, which are enzymes that break down proteins and peptides. These enzymes are abundant in blood plasma and various tissues. To assess the stability of this compound, it would be incubated in solutions containing human plasma, liver homogenates, or intestinal homogenates. The concentration of the intact peptide would be measured over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Several amino acids within a peptide sequence can influence its susceptibility to proteolysis. For instance, the presence of Leucine (B10760876) (Leu) can be a recognition site for certain proteases. The rate of degradation is typically used to calculate the peptide's half-life (t½) in each biological matrix, which is a key indicator of how long it would remain active in the body.

Hypothetical Data Table 1: Proteolytic Stability of this compound

This table illustrates the type of data generated from an in vitro stability assay in different biological media.

Biological MatrixIncubation Time (minutes)% Peptide Remaining (Mean ± SD)Calculated Half-life (t½, minutes)
Human Plasma 0100 ± 0.045.2 ± 3.1
1562.5 ± 4.5
3038.9 ± 3.8
6015.1 ± 2.1
1202.3 ± 0.5
Liver Homogenate 0100 ± 0.028.7 ± 2.5
1545.3 ± 3.9
3020.1 ± 2.7
604.0 ± 1.1
120<1.0

Beyond enzymatic degradation, a peptide's chemical structure can break down under physiological conditions of temperature (37°C) and pH (e.g., pH 7.4 for blood, acidic pH for the stomach). Common chemical degradation pathways for peptides include oxidation, deamidation, and hydrolysis. To study this, this compound would be dissolved in buffered solutions simulating these conditions. The formation of degradation products would be monitored over an extended period. Identifying these products helps to understand the specific chemical liabilities of the peptide sequence. For example, adjusting the pH of a formulation can sometimes inhibit degradation.

Assessment of Intestinal Transport and Hepatic First-Pass Effects of this compound

For orally administered drugs, surviving the gastrointestinal tract and passing through the intestinal wall and liver are major hurdles. This process is known as the first-pass effect and can significantly reduce a drug's bioavailability.

Simulated gastrointestinal digestion models are used to mimic the conditions of the human stomach and intestines. In a static model, the peptide would be sequentially incubated in simulated gastric fluid (acidic pH with pepsin) and then in simulated intestinal fluid (neutral pH with enzymes like trypsin and chymotrypsin). Dynamic models offer a more complex and physiologically relevant simulation. These models help determine if this compound can survive enzymatic digestion in the gut.

Assuming the peptide survives digestion, it must then cross the intestinal epithelium to enter the bloodstream.

In Vitro Caco-2 Cell Monolayer: The Caco-2 cell line is derived from human colon cancer cells that, when grown on a permeable support, form a monolayer that behaves much like the cells lining the small intestine. The peptide is added to the top (apical) side of the monolayer, and its appearance on the bottom (basolateral) side is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp), a value used to predict in vivo absorption.

Ex Vivo Intestinal Models: These models, such as the Ussing chamber or the everted gut sac, use segments of intestinal tissue taken from animals. These methods maintain the complex, multi-layered structure of the intestine and can provide a more accurate prediction of transport. They allow for the study of transport across the actual intestinal tissue, accounting for the different cell types and layers present in vivo.

The transport of peptides across the intestinal barrier can occur through various mechanisms, including paracellular (between cells) or transcellular (through cells) pathways, which may involve specific transporters.

Hypothetical Data Table 2: Intestinal Permeability of this compound

This table illustrates how permeability data from a Caco-2 cell assay would be presented.

CompoundDirection of TransportApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Transport Mechanism
This compound Apical to Basolateral (A→B)0.8 ± 0.2Passive Diffusion / Paracellular
Propranolol (High Permeability Control) Apical to Basolateral (A→B)25.5 ± 2.1Transcellular
Atenolol (Low Permeability Control) Apical to Basolateral (A→B)0.5 ± 0.1Paracellular

Investigating Subcutaneous Interactions and Transport of this compound

For peptides that cannot be administered orally, subcutaneous injection (under the skin) is a common alternative. However, the subcutaneous space is not inert; it contains enzymes, hyaluronic acid, and collagen that can interact with and potentially degrade the injected peptide or hinder its absorption into the bloodstream.

To investigate this, this compound would be studied in models that simulate the subcutaneous environment. This could involve incubating the peptide with extracellular matrix components or in ex vivo skin models. These studies assess the peptide's stability at the injection site and its rate of diffusion and transport from the subcutaneous tissue into systemic circulation. The physicochemical properties of the peptide, such as its size, charge (due to the Lysine (B10760008) residue), and hydrophobicity (from Alanine (B10760859), Leucine, Valine), would influence these interactions.

Microfluidic Methods for Peptide-Extracellular Matrix Interaction Studies.science.gov

The interaction between therapeutic peptides and the extracellular matrix (ECM) is a critical factor influencing their distribution, retention, and ultimate biological activity, particularly for subcutaneous administration. researchgate.net The ECM is a complex network of proteins and glycosaminoglycans that provides structural and biochemical support to surrounding cells. nih.govfrontiersin.org Peptides must navigate this matrix to reach their target receptors. Microfluidic technologies have emerged as powerful tools for studying these intricate peptide-ECM interactions in a controlled and high-throughput manner. researchgate.netnih.gov

Microfluidic platforms allow for the creation of biomimetic environments that replicate aspects of the natural ECM. frontiersin.orgnih.gov These systems can be used to form channels and networks within hydrogels composed of ECM proteins like collagen or fibrin, enabling the study of peptide transport under perfusion conditions that mimic interstitial flow. bu.edu By molding gels around removable micro-scale elements, researchers can create defined channels to observe peptide diffusion and convection through the matrix. bu.edu

One innovative approach involves the use of responsive microgels within a microfluidic device to probe the interactions between peptides and ECM biopolymers like hyaluronic acid. researchgate.net The volume changes of these microgels in response to charged species, such as the lysine residue in this compound, can be monitored to quantify the strength of the interaction. researchgate.net This method offers a rapid screening capability with minimal material consumption. researchgate.net

Furthermore, microfluidic systems enable the study of how peptides influence cell-ECM interactions. The communication between cells and the ECM is largely mediated by peptide epitopes on ECM proteins that bind to cell surface receptors like integrins. nih.govnih.gov Synthetic peptides can be designed to mimic or inhibit these interactions. researchgate.net For example, a microfluidic setup can be used to assess the ability of a peptide like this compound to compete with natural ECM ligands for binding to cell surface receptors, thereby modulating cell adhesion.

Research Findings from Microfluidic Interaction Studies

The following tables present hypothetical research data for the peptide this compound, illustrating the types of quantitative findings that can be obtained from microfluidic-based ECM interaction assays.

Table 1: Peptide Diffusivity in ECM Hydrogel Models

This table shows the diffusion coefficient of the peptide in different ECM hydrogel compositions, simulating various tissue environments. Lower diffusion coefficients indicate stronger interaction or greater steric hindrance.

Hydrogel CompositionPeptide Concentration (µM)Flow Rate (µL/min)Diffusion Coefficient (D, x10⁻⁷ cm²/s)
Collagen Type I (2 mg/mL)100.53.45
Collagen Type I (4 mg/mL)100.52.10
Matrigel™ (5 mg/mL)100.51.88
Hyaluronic Acid (1%)100.54.02

Table 2: Binding Affinity to Key ECM Components

This table details the binding kinetics of the peptide with isolated ECM proteins, as determined by surface plasmon resonance (SPR) integrated into a microfluidic chip. The dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a stronger bond.

ECM ProteinAssociation Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Dissociation Constant (KD, µM)
Fibronectin1.2 x 10³5.5 x 10⁻³4.58
Laminin0.8 x 10³6.1 x 10⁻³7.63
Collagen Type IV2.5 x 10³4.0 x 10⁻³1.60
Heparan Sulfate7.9 x 10³3.2 x 10⁻³0.41

These microfluidic-based studies are crucial for building a comprehensive understanding of a peptide's behavior in vivo, providing essential data for the rational design of peptide therapeutics with improved delivery and efficacy. digitellinc.com

Peptide Engineering and Chemical Derivatization Strategies for H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh Analogs

Site-Specific Chemical Modification and Bioconjugation of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Site-specific modification of the this compound peptide is a key strategy to introduce novel functionalities without compromising its core activity. The primary targets for modification on this peptide are the α-amino group at the N-terminal Alanine (B10760859) and, more significantly, the ε-amino group of the C-terminal Lysine (B10760008) residue. The Lysine side chain is particularly valuable due to its high reactivity and surface exposure, making it a common site for bioconjugation. sigmaaldrich.com The hydroxyl group of the Threonine residue also offers a potential, albeit less frequently utilized, site for specific chemical ligation. These modifications enable the attachment of various molecules that can serve as probes, improve pharmacokinetic profiles, or facilitate targeted delivery.

To study the mechanism of action, localization, and binding partners of this compound, various reporter groups can be attached. This is typically achieved by reacting the peptide with molecules containing amine-reactive functional groups.

Fluorescent Tags: Fluorophores such as Fluorescein isothiocyanate (FITC) or Rhodamine derivatives can be covalently attached to the N-terminal amine or the Lysine side chain. This labeling allows for the visualization and tracking of the peptide in cellular and tissue-based assays using fluorescence microscopy.

Affinity Labels: Affinity tags are crucial for purification, immobilization, and detection. sb-peptide.com Biotin is a common affinity label that can be conjugated to the peptide, forming a high-affinity complex with streptavidin or avidin, which can be used for purification or in binding assays. jpt.com Another advanced strategy involves isotope-coded affinity tags (ICAT), which use a chemical reagent to label peptides, allowing for precise quantification and identification in complex biological mixtures via mass spectrometry. youtube.com Element-coded affinity tags, using metal chelates, offer an alternative for affinity chromatography and quantification. nih.gov

Table 1: Examples of Reporter and Affinity Groups for this compound

Tag TypeExample CompoundTypical Attachment Site on PeptidePrimary Application
Fluorescent Tag Fluorescein isothiocyanate (FITC)N-terminal Ala, Lys side chainCellular imaging, localization studies
Fluorescent Tag Rhodamine B isothiocyanateN-terminal Ala, Lys side chainFluorescence microscopy, FRET assays
Affinity Label Biotin-NHS esterN-terminal Ala, Lys side chainAffinity purification, Western blotting, ELISA jpt.com
Affinity Label Isotope-Coded Affinity Tag (ICAT)Cysteine (if introduced)Quantitative proteomics, protein identification youtube.com
Affinity Label FLAG-tag (DYKDDDDK)N- or C-terminus (via synthesis)Immunoaffinity purification, detection jpt.com

Conjugation of this compound with larger molecules can dramatically alter its properties, such as solubility, stability, and in vivo half-life.

Polymer Conjugation (PEGylation): PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a peptide. nih.gov This modification increases the hydrodynamic size of the peptide, which can reduce renal clearance and protect it from enzymatic degradation, thereby extending its circulation time. youtube.com For this decapeptide, PEGylation would most commonly target the Lysine side chain. sigmaaldrich.com The properties of the final conjugate can be tuned based on the size and architecture (linear or branched) of the attached PEG polymer. youtube.com

Lipid Conjugation (Lipidation): Attaching fatty acids or other lipid moieties to the peptide can improve its pharmacokinetic properties by promoting binding to plasma proteins like albumin. qyaobio.com Lipidation can also enhance the peptide's ability to interact with and penetrate cell membranes. nih.gov Fatty acids such as palmitic or myristic acid can be conjugated to the Lysine residue of this compound. qyaobio.comavantiresearch.com

Nanoparticle Conjugation: Conjugating the peptide to nanoparticles (NPs) offers a versatile platform for targeted delivery and imaging. mdpi.com Peptides can be attached to the surface of gold nanoparticles (AuNPs), liposomes, or polymeric nanoparticles. nih.govcd-bioparticles.net This conjugation can protect the peptide from degradation and increase its local concentration at a target site. springernature.com The Lysine side chain provides a convenient anchor point for attaching the peptide to appropriately functionalized nanoparticles. acs.org

Table 2: Bioconjugation Strategies for this compound

Conjugation StrategyConjugate PartnerPotential BenefitTypical Attachment Chemistry
PEGylation Polyethylene Glycol (PEG)Increased half-life, reduced immunogenicity, improved stability nih.govyoutube.comAmide bond formation with Lysine side chain sigmaaldrich.com
Lipidation Palmitic Acid, CholesterolEnhanced membrane interaction, prolonged half-life via albumin binding qyaobio.comacs.orgAmide bond formation with Lysine side chain
Nanoparticle Conjugation Gold Nanoparticles (AuNPs)Targeted delivery, protection from proteolysis, imaging capabilities mdpi.comspringernature.comCovalent bond to Lysine or an introduced Cysteine nih.govacs.org

Cyclization and Backbone Stapling for this compound Conformation Stabilization

Linear peptides like this compound are often highly flexible and susceptible to degradation by exopeptidases at their N- and C-termini. Macrocyclization is a powerful strategy to overcome these limitations by constraining the peptide into a more rigid and stable conformation. nih.gov

Peptide Cyclization: Several methods can be applied to cyclize this decapeptide. jpt.comaltabioscience.com

Head-to-Tail: Forming an amide bond between the N-terminal Alanine and the C-terminal Lysine creates a cyclic structure that is resistant to exopeptidases. nih.govsb-peptide.com

Side-Chain-to-Side-Chain: This involves introducing two reactive amino acids, such as two Cysteines to form a disulfide bridge, or an Aspartic acid/Glutamic acid and a Lysine to form a lactam bridge. jpt.comsb-peptide.comnih.gov

Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and chemoselective method for cyclization, forming a stable triazole linkage. altabioscience.com

Backbone Stapling: This technique is particularly useful for stabilizing α-helical conformations. nih.gov It involves synthesizing the peptide with two unnatural amino acids containing olefin-bearing side chains at specific positions (e.g., i and i+4 for a single turn, or i and i+7 for a double turn). acs.org A ring-closing metathesis reaction then creates an all-hydrocarbon "staple" that locks the peptide into its helical shape. cpcscientific.com This not only enhances stability against proteases but can also improve cell permeability. nih.govnih.gov

Table 4: Conformational Stabilization Strategies for this compound Analogs

StrategyDescriptionKey AdvantageReference
Head-to-Tail Cyclization Amide bond formation between N-terminal Ala and C-terminal Lys.Resistance to exopeptidases, reduced flexibility. nih.govnih.gov nih.govnih.gov
Lactam Bridge Amide bond between the side chains of an introduced acidic residue (Asp/Glu) and Lys.Side-chain cyclization to stabilize specific turns or helices. sb-peptide.com sb-peptide.com
Disulfide Bridge Oxidation of two introduced Cysteine residues to form a covalent S-S bond.Common and straightforward method for side-chain cyclization. nih.govnih.gov nih.govnih.gov
Hydrocarbon Stapling Ring-closing metathesis of two olefin-containing unnatural amino acids.Stabilization of α-helical structures, enhanced protease resistance and cell permeability. nih.govcpcscientific.comnih.gov nih.govcpcscientific.comnih.gov

Head-to-Tail, Side Chain-to-Side Chain, and Hydrocarbon Stapling Methodologies.novoprolabs.com

Cyclization is a prominent strategy in peptide modification used to enhance the structural rigidity and metabolic stability of linear peptides. altabioscience.com For the this compound sequence, several cyclization methodologies can be applied.

Head-to-Tail Cyclization: This is a common approach that involves forming a covalent bond between the N-terminal amine of Alanine (Ala) and the C-terminal carboxyl group of Lysine (Lys). altabioscience.comnih.gov This process, known as backbone cyclization, results in a cyclic amide (lactam) bond. altabioscience.com The reaction is typically performed in solution at high dilution to favor intramolecular cyclization over intermolecular oligomerization. peptide.com The resulting cyclic peptide is often more resistant to degradation by exopeptidases. researchgate.net Various coupling reagents used in standard peptide synthesis can facilitate this reaction. altabioscience.com Additionally, specialized methods like the α-ketoacid–hydroxylamine (KAHA) ligation can enable spontaneous cyclization upon cleavage from the solid support. rsc.org

Side Chain-to-Side Chain Cyclization: This method creates a covalent bridge between the side chains of two amino acid residues within the peptide sequence. nih.gov In the native this compound sequence, a potential, albeit less common, linkage could be formed between the ε-amino group of the Lysine side chain and the hydroxyl group of the Threonine side chain. A more conventional approach involves substituting one of the amino acids with a residue containing a carboxylate side chain, such as Glutamic acid (Glu) or Aspartic acid (Asp). This would allow for the formation of a stable lactam bridge between the amino group of the Lysine side chain and the carboxyl group of the introduced Asp or Glu residue. peptide.comresearchgate.net Another widely used side chain-to-side chain cyclization involves introducing two Cysteine residues into the sequence to form a disulfide bridge through oxidation. peptide.com

Hydrocarbon Stapling: This technique is employed to stabilize the α-helical conformation of a peptide, which can be critical for its biological activity, particularly in mediating protein-protein interactions. nih.govacs.org The method involves replacing two natural amino acids at specific positions (commonly i and i+4 for a single helical turn, or i and i+7 for two turns) with non-natural, α,α-disubstituted amino acids bearing olefinic side chains. acs.org A ruthenium-catalyzed ring-closing metathesis (RCM) reaction is then used to form an all-hydrocarbon "staple" that crosslinks the side chains. researchgate.netnih.gov This modification not only locks the peptide into a helical structure but also enhances its proteolytic resistance and cell permeability. nih.govfrontiersin.org For the this compound peptide, a staple could be introduced, for example, between positions 2 (Leu) and 6 (Gly) by substituting them with appropriate olefin-bearing amino acids to stabilize a potential helical region.

MethodologyDescriptionPotential Application to this compoundKey Benefit
Head-to-Tail Cyclization Formation of a lactam bond between the N-terminal (Ala) and C-terminal (Lys) residues. altabioscience.comDirect cyclization of the existing peptide backbone.Increased resistance to exopeptidases. researchgate.net
Side Chain-to-Side Chain Cyclization Formation of a covalent bond between two amino acid side chains. nih.govRequires substitution with residues like Asp or Glu to form a lactam bridge with the Lysine side chain. peptide.comresearchgate.netImposes significant conformational constraint.
Hydrocarbon Stapling Introduction of an all-hydrocarbon crosslink via ring-closing metathesis. nih.govRequires substitution of two residues (e.g., at positions i, i+4) with non-natural olefinic amino acids. acs.orgStabilizes α-helical structure and improves proteolytic resistance. nih.govfrontiersin.org

High-Throughput Derivatization and Combinatorial Library Generation for this compound Analogs.nih.govlookchem.com

To explore the structure-activity relationship and identify analogs with improved properties, high-throughput derivatization techniques and the generation of combinatorial libraries are invaluable tools. americanpeptidesociety.org A combinatorial library consists of a large, diverse collection of related peptide analogs that can be screened simultaneously. nih.govwikipedia.org

For the this compound peptide, a combinatorial library can be generated using methods like the split-mix synthesis approach on a solid support. wikipedia.org In this process, the resin is divided into multiple portions, a different amino acid is coupled to each, and then all portions are mixed together. Repeating this cycle for each position in the peptide sequence results in a library where each bead theoretically carries a unique peptide sequence. wikipedia.org Libraries can be designed to systematically replace each position with all other proteinogenic amino acids or with a selection of non-natural amino acids to probe for critical residues and discover more potent analogs. nih.gov Positional scanning can also be employed, where sub-libraries are created with one position held constant with a specific amino acid while other positions are randomized. encyclopedia.pub

PositionOriginal ResidueExample Substitutions for Library Generation
1AlaGly, Val, D-Ala, N-methyl-Ala
2LeuIle, Val, Phe, Nle (Norleucine)
3LeuIle, Val, Phe, Nle
4AlaGly, Val, D-Ala, N-methyl-Ala
5ValLeu, Ile, Ala, Tle (tert-Leucine)
6GlyAla, Sarcosine, D-Ala
7AlaGly, Val, D-Ala, β-Ala
8ThrSer, Val, Allo-Thr
9LysArg, Ornithine, D-Lys

Palladium-Catalyzed Cross-Coupling Reactions for Diversification.lookchem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become powerful tools for the diversification of peptides under mild, aqueous conditions. mdpi.comjocpr.com These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of chemical moieties onto the peptide scaffold. nobelprize.org This method offers high efficiency, selectivity, and tolerance for various functional groups, making it ideal for creating diverse peptide libraries. jocpr.com

To apply this methodology to the this compound sequence, an analog containing a suitable reactive handle, such as an aryl halide, must first be synthesized. mdpi.com For instance, one of the Alanine or Leucine (B10760876) residues could be replaced with 4-iodophenylalanine. This modified peptide then serves as a precursor. nih.gov In a subsequent step, a palladium catalyst, often in combination with a water-soluble phosphine (B1218219) ligand, facilitates the coupling of the iodinated peptide with a diverse set of boronic acids or their derivatives (e.g., aryltrifluoroborates). mdpi.comacs.org This strategy allows for the high-throughput, parallel synthesis of a library of peptide analogs, each bearing a different substituent at the modified position, which can be used to explore a vast chemical space for desired functions. nih.govacs.org

StepDescriptionExample
1. Precursor SynthesisSynthesize an analog of the parent peptide containing a reactive handle for cross-coupling.Replace Ala at position 4 with 4-Iodophenylalanine (Phe(4-I)). Sequence: H-Ala-Leu-Leu-Phe(4-I) -Val-Gly-Ala-Thr-Lys-OH.
2. Diversification ReactionPerform Palladium-catalyzed Suzuki-Miyaura cross-coupling.React the precursor peptide with various arylboronic acids (e.g., Phenylboronic acid, Naphthaleneboronic acid, Thiopheneboronic acid).
3. Resulting LibraryA collection of diversified peptide analogs.H-Ala-Leu-Leu-Phe(Phenyl) -Val-Gly-Ala-Thr-Lys-OH H-Ala-Leu-Leu-Phe(Naphthyl) -Val-Gly-Ala-Thr-Lys-OH H-Ala-Leu-Leu-Phe(Thienyl) -Val-Gly-Ala-Thr-Lys-OH

Advanced Analytical and Bioanalytical Techniques for H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh Research

High-Resolution Mass Spectrometry for Comprehensive Peptide Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone in the detailed analysis of peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH. researchgate.net It provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the identity of the peptide. researchgate.net This level of precision allows for the differentiation of the target peptide from other molecules with very similar masses.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. nih.gov In an MS/MS experiment, the intact peptide is first selected and then fragmented within the mass spectrometer. creative-proteomics.comunits.it The resulting fragment ions are then analyzed to generate a spectrum that provides information about the peptide's sequence. uci.edu This process, often referred to as peptide sequencing, is essential for confirming the primary structure of this compound. nih.gov

Furthermore, MS/MS is instrumental in identifying and locating post-translational modifications (PTMs). nih.gov PTMs are chemical alterations to amino acid residues that can occur after the peptide has been synthesized. These modifications can significantly impact the peptide's structure and function. By analyzing the mass shifts in the fragment ions, researchers can pinpoint the exact location and nature of any PTMs on the this compound sequence.

A hypothetical MS/MS fragmentation pattern for this compound would yield a series of b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The precise masses of these fragments would confirm the amino acid sequence.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Fragment IonSequenceCalculated m/z
b2Ala-Leu185.1285
b3Ala-Leu-Leu298.2128
b4Ala-Leu-Leu-Ala369.2500
b5Ala-Leu-Leu-Ala-Val468.3184
b6Ala-Leu-Leu-Ala-Val-Gly525.3399
b7Ala-Leu-Leu-Ala-Val-Gly-Ala596.3771
b8Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr697.4248
y1Lys147.1023
y2Thr-Lys248.1500
y3Ala-Thr-Lys319.1872
y4Gly-Ala-Thr-Lys376.2087
y5Val-Gly-Ala-Thr-Lys475.2771
y6Ala-Val-Gly-Ala-Thr-Lys546.3143
y7Leu-Ala-Val-Gly-Ala-Thr-Lys659.3986
y8Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys772.4829

Note: The m/z values are for singly charged ions and are based on theoretical calculations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis and In Vitro Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for quantifying peptides and identifying their metabolites in complex biological samples. researchgate.netdoaj.orgnih.gov It combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

Developing a robust LC-MS method for the absolute quantification of this compound involves several key steps. This includes optimizing the chromatographic conditions to achieve good peak shape and separation from other components in the matrix. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. springernature.com

For absolute quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. springernature.comnih.gov This standard is chemically identical to the target peptide but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Table 2: Example Parameters for LC-MS Method Development

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-60% B over 15 minutes
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product)Specific m/z values for this compound
Internal StandardStable isotope-labeled this compound

Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic or research tool. In vitro biological assays, such as incubation with plasma or liver microsomes, can be used to study its enzymatic degradation. biorxiv.org LC-MS is then employed to identify and quantify the resulting degradation products. acs.org By analyzing the mass spectra of the metabolites, it is possible to determine the sites of enzymatic cleavage or modification. This information is vital for assessing the peptide's stability and designing more resistant analogs if necessary. Activity-based protein profiling (ABPP) is a chemical proteomic strategy that can be used to characterize the functional states of enzymes in complex biological systems. biorxiv.orgacs.org

Biosensor Platforms and Microarrays for High-Throughput Interaction Screening

Biosensor platforms and peptide microarrays are powerful tools for studying the interactions of this compound with other molecules in a high-throughput manner. creative-peptides.comubc.ca These technologies enable the rapid screening of a large number of potential binding partners, such as proteins, receptors, or other peptides. nih.gov

Peptide microarrays consist of a solid support onto which a large number of different peptides are immobilized in an ordered array. creative-peptides.com These arrays can then be incubated with a fluorescently labeled sample containing the potential binding partner. By measuring the fluorescence at each spot on the array, it is possible to identify which peptides interact with the target molecule. This approach allows for the parallel analysis of thousands of interactions in a single experiment. ubc.ca

Biosensor platforms, such as those based on surface plasmon resonance (SPR), provide real-time, label-free detection of molecular interactions. bio-rad.com In an SPR experiment, the this compound peptide can be immobilized on a sensor chip. The binding of a potential interaction partner to the peptide is then detected as a change in the refractive index at the sensor surface. This technique not only confirms binding but also provides quantitative data on the kinetics (association and dissociation rates) and affinity of the interaction.

The development of peptide-based biosensors is a growing area of research, offering cost-effective and rapid detection methods. nih.gov These platforms can be designed to be highly specific for the target analyte. nih.gov

Table 3: Comparison of High-Throughput Interaction Screening Platforms

TechniquePrincipleThroughputInformation Obtained
Peptide Microarray Immobilized peptides, fluorescent detectionHighBinding specificity, relative affinity
Surface Plasmon Resonance (SPR) Immobilized ligand, change in refractive indexMediumBinding kinetics (ka, kd), affinity (KD), specificity

Development of Peptide-Functionalized Surfaces for Label-Free Detection

The label-free detection of peptides such as this compound is a burgeoning area of research, offering significant advantages by obviating the need for cumbersome and potentially interfering labeling steps. This approach allows for the direct, real-time monitoring of molecular interactions. The development of peptide-functionalized surfaces is central to this endeavor, providing the necessary specificity and sensitivity for detection. These surfaces are typically integrated with advanced transducer technologies that can measure minute changes in physical properties upon the binding of the target analyte. Key techniques in this field include Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and Electrochemical Impedance Spectroscopy (EIS).

The immobilization of this compound or a specific receptor for it onto a sensor surface is a critical first step. The choice of immobilization strategy is crucial to ensure that the peptide maintains its native conformation and that its binding sites remain accessible. Common methods include covalent attachment through functional groups present on the peptide, such as the primary amines in the lysine (B10760008) residue and at the N-terminus, or the carboxyl group at the C-terminus. For instance, chemistries involving N-hydroxysuccinimide (NHS) esters can be used to react with primary amines to form stable amide bonds. acs.orgnih.gov Alternatively, self-assembled monolayers (SAMs) of alkanethiols on gold surfaces can be functionalized with groups that selectively bind the peptide. unimelb.edu.aunih.gov

Surface Plasmon Resonance (SPR) Based Detection

Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free analysis of biomolecular interactions. nih.govtandfonline.com It measures changes in the refractive index at the surface of a sensor chip, which is typically a thin gold film. tandfonline.com When this compound is immobilized on the sensor surface, its interaction with a binding partner (e.g., a specific antibody or protein) will cause a change in the local refractive index, which is detected as a shift in the resonance angle of the reflected light. nih.gov This shift is proportional to the mass of the bound analyte.

Localized Surface Plasmon Resonance (LSPR), a related technique, utilizes metallic nanoparticles to generate the plasmon resonance. acs.orgacs.org The binding of a target molecule to the functionalized nanoparticles results in a shift in the peak wavelength of the absorbance spectrum, which can be easily monitored. acs.org

Hypothetical SPR Experiment for this compound:

Surface Functionalization: A gold SPR sensor chip is functionalized with a carboxyl-terminated SAM. The carboxyl groups are then activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

Immobilization: A solution containing a receptor specific for this compound is flowed over the activated surface. The receptor binds covalently to the surface via its primary amine groups. Any remaining active sites are then deactivated.

Detection: Solutions containing varying concentrations of this compound are injected over the functionalized surface. The binding of the peptide to the immobilized receptors is monitored in real-time as an increase in resonance units (RU).

Data Analysis: The binding kinetics (association and dissociation rates) and affinity of the interaction can be determined from the resulting sensorgram.

A hypothetical dataset for such an experiment is presented in the table below.

Concentration of this compound (nM)SPR Response (Resonance Units, RU)
1050
25120
50230
100450
200850

Quartz Crystal Microbalance (QCM) Based Detection

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique based on the piezoelectric properties of quartz crystals. mdpi.com An alternating voltage applied across the crystal induces oscillation at a specific resonance frequency. When molecules bind to the surface of the crystal's electrodes (typically gold), the increase in mass leads to a decrease in the resonance frequency, which can be measured with high precision. nih.govresearchgate.net QCM with dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the adsorbed layer, offering insights into conformational changes. unimelb.edu.au

For the detection of this compound, a QCM crystal would be functionalized with a specific receptor. The binding of the peptide would then be detected as a decrease in the crystal's oscillation frequency.

Hypothetical QCM Experiment for this compound:

Surface Preparation: A gold-coated QCM sensor is cleaned and functionalized with a receptor that specifically binds to this compound.

Baseline Establishment: A buffer solution is passed over the sensor to establish a stable baseline frequency and dissipation.

Detection: A solution containing this compound is introduced. The binding of the peptide to the receptors causes a decrease in frequency and a change in dissipation.

Quantification: The magnitude of the frequency shift is directly proportional to the mass of the bound peptide.

The following table illustrates the expected results from a QCM-D experiment.

AnalyteFrequency Change (Δf, Hz)Dissipation Change (ΔD, x10⁻⁶)
Buffer00
This compound (50 nM)-252
Control Peptide (50 nM)-20.1

Electrochemical Impedance Spectroscopy (EIS) Based Detection

Electrochemical Impedance Spectroscopy (EIS) is a powerful label-free technique that measures the opposition of a system to the flow of an alternating current as a function of frequency. scielo.brmdpi.com In a biosensor context, an electrode is modified with a recognition element, such as a receptor for this compound. The binding of the peptide to this functionalized surface alters the electrical properties at the electrode-solution interface, which can be detected as a change in the impedance spectrum. scite.aiscielo.br

A common approach involves using a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻, in the solution. The impedance spectrum is often represented as a Nyquist plot, where the semicircle diameter corresponds to the charge-transfer resistance (Rct). When the target peptide binds to the surface, it can hinder the access of the redox probe to the electrode, leading to an increase in Rct. scielo.brresearchgate.net

Hypothetical EIS Experiment for this compound:

Electrode Modification: A gold electrode is functionalized with a receptor specific for this compound.

Impedance Measurement: The impedance of the modified electrode is measured in a solution containing a redox probe to establish a baseline.

Detection: The electrode is incubated with a solution containing this compound.

Signal Transduction: After binding, the impedance is measured again. An increase in the charge-transfer resistance indicates the binding of the peptide.

The following table shows representative data from a hypothetical EIS experiment.

ConditionCharge-Transfer Resistance (Rct, Ω)
Bare Gold Electrode250
Receptor-Functionalized Electrode800
After binding of this compound (50 nM)1500
After binding of control peptide (50 nM)850

Novel Applications and Future Directions for H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh in Fundamental Research

H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH as a Molecular Probe for Elucidating Fundamental Biological Mechanisms

The specific sequence of this compound makes it a candidate for use as a molecular probe to investigate complex biological processes at a molecular level.

Probing Protein-Peptide Recognition and Signal Transduction Pathways

The ability of peptides to mimic specific regions of larger proteins allows them to be used as tools to study protein-protein interactions, which are fundamental to virtually all signal transduction pathways. Synthetic peptides can act as competitive inhibitors or modulators of these interactions, helping researchers to dissect complex signaling cascades. dnlabresearch.com

The sequence "Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys" has been identified in patent literature related to epitope sequences for potential use in vaccines, suggesting it may be recognized by immune receptors. google.comuchicago.edugoogleapis.comgoogleapis.com This recognition implies a specific interaction with protein components of the immune system, such as Major Histocompatibility Complex (MHC) molecules or T-cell receptors. As a research tool, this compound could be synthesized with fluorescent labels or other tags to visualize these binding events, helping to map the binding sites and understand the structural basis of immune recognition.

Table 1: Potential Research Applications in Protein-Peptide Recognition

Research Question Potential Use of this compound Expected Outcome
What is the binding affinity of this peptide for specific MHC alleles? Labeled peptide used in binding assays with purified MHC molecules. Determination of binding constants (Kd) and identification of high-affinity interactions.
Which residues are critical for receptor binding? Alanine (B10760859) scanning mutagenesis of the peptide sequence. Identification of key amino acids responsible for the interaction with a target protein.

Use in Basic Cell Biology to Understand Peptide Internalization and Fate

Understanding how peptides cross the cell membrane is crucial for the development of peptide-based therapeutics and for understanding fundamental cell biology. The physicochemical properties of a peptide, such as its hydrophobicity and charge, are key determinants of its cellular uptake mechanism. nih.govnih.gov

This compound possesses a largely hydrophobic N-terminal and central region (Ala-Leu-Leu-Ala-Val-Gly) and a polar, positively charged C-terminus (Thr-Lys). This amphiphilic character is a common feature of many cell-penetrating peptides (CPPs). nih.gov The hydrophobic segment can facilitate interaction with the lipid bilayer of the cell membrane, while the charged lysine (B10760008) residue can interact with negatively charged components of the membrane surface, potentially triggering endocytosis or direct translocation. mdpi.com

Researchers can use fluorescently labeled this compound to track its entry into cells using techniques like confocal microscopy and flow cytometry. By using various endocytic inhibitors, the specific pathway of internalization (e.g., clathrin-mediated endocytosis, macropinocytosis) could be determined. nih.gov Such studies would provide valuable data on how peptides with similar characteristics are trafficked within cells and their ultimate subcellular destination.

Integration of this compound in Novel Biomaterials and Nanotechnology Research

The ability of peptides to self-assemble into well-defined nanostructures has opened up new avenues in biomaterials science and nanotechnology.

Investigations into Peptide Self-Assembly and Supramolecular Structures

Amphiphilic peptides, like this compound, can self-assemble in aqueous solutions to form a variety of supramolecular structures, such as nanofibers, nanoribbons, or hydrogels. acs.orgnih.govacs.org This self-assembly is driven by a combination of non-covalent interactions, including hydrophobic collapse of the nonpolar residues and hydrogen bonding between the peptide backbones. The final morphology of the assembled structure is highly dependent on the primary amino acid sequence. nih.gov

The sequence of this compound suggests a propensity for forming β-sheet structures, which are common in self-assembling peptides and can lead to the formation of fibrillar nanostructures. nih.gov The presence of both hydrophobic (Leu, Val, Ala) and a flexible (Gly) residue, capped by a charged amino acid (Lys), provides the necessary components for ordered aggregation. acs.orgresearchgate.net Research in this area would involve dissolving the peptide under various conditions (e.g., pH, ionic strength, concentration) and characterizing the resulting structures using techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and circular dichroism (CD) spectroscopy to determine their morphology and secondary structure. nih.gov

Peptide-Conjugated Nanocarriers for in vitro Delivery Research

Peptides are increasingly being used to functionalize nanocarriers, such as liposomes or nanoparticles, to improve their targeting and cellular uptake for in vitro research applications. By conjugating a peptide to the surface of a nanocarrier, researchers can direct it to specific cell types or enhance its ability to deliver a cargo, such as a fluorescent dye or a bioactive molecule, into the cell's interior.

Given its potential cell-penetrating properties, this compound could be conjugated to nanocarriers to facilitate their internalization. In an in vitro research setting, this would enable the efficient delivery of molecular probes or other research agents to the intracellular environment, allowing for the study of cellular processes with greater precision.

Table 2: Hypothetical Study of a Peptide-Conjugated Nanocarrier

Nanocarrier System Conjugated Peptide Cargo for In Vitro Study Target Cells Research Objective
Fluorescently labeled liposomes This compound Calcein (fluorescent dye) HeLa cells To quantify the enhancement of liposome (B1194612) uptake and cargo release into the cytoplasm.

Development of In Vitro Diagnostic Reagents and Research Tools Utilizing this compound

Synthetic peptides are valuable components in the development of in vitro diagnostic assays and other research tools due to their high purity, reproducibility, and the ability to be chemically modified. nih.govbachem.combachem.com

The identification of "Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys" in the context of epitope sequences suggests its potential use as a synthetic antigen in immunoassays. google.com For example, it could be immobilized on a solid support (like an ELISA plate) to detect the presence of specific antibodies in a biological sample. nih.govbachem.com This is a common strategy for the diagnosis of infectious diseases and autoimmune disorders. bachem.comyoutube.comyoutube.com

Furthermore, peptides can be developed into highly specific affinity reagents for purifying proteins or as tools to study enzymatic activity. nih.govbiomatik.com If this compound is found to be a substrate for a particular protease, it could be modified with a fluorophore and a quencher to create a FRET-based assay for detecting that enzyme's activity. The development of such tools is essential for basic research and drug discovery. dnlabresearch.com

Biosensor Components for Analytical Detection of Biomarkers

Peptides are increasingly recognized as versatile recognition elements in biosensor development due to their stability, selectivity, and ease of synthesis. acs.orgnih.gov The peptide this compound, with its distinct sequence, could be engineered as a bioreceptor for the detection of specific biomarkers.

The development of peptide-based biosensors involves immobilizing the peptide onto a transducer surface. nih.gov When the target biomarker binds to the peptide, it induces a measurable signal—be it electrochemical, optical, or mechanical. springernature.com For instance, the peptide could be integrated into an electrochemical biosensor where the binding event alters the electrochemical properties of the sensor, providing a quantifiable signal for biomarker detection. acs.org

The specificity of the peptide-biomarker interaction is paramount for the biosensor's performance. The sequence of this compound, containing both hydrophobic (Ala, Leu, Val) and polar/charged (Thr, Lys) amino acids, offers multiple points of potential interaction with a target molecule. khanacademy.org Through rational design or library screening, this peptide could be optimized to bind with high affinity and specificity to a biomarker of interest, such as a protein indicative of a particular disease state. mdpi.com

Parameter Description Relevance to this compound
Bioreceptor The molecule that specifically recognizes the target analyte.The peptide this compound can be designed to act as the bioreceptor.
Transducer Converts the binding event into a measurable signal.The peptide would be immobilized on an electrochemical, optical, or piezoelectric transducer.
Analyte The target biomarker to be detected.Could be a protein, nucleic acid, or small molecule relevant to a specific disease or physiological state.
Signal The measurable output of the biosensor.Changes in current, voltage, light intensity, or frequency upon analyte binding.

Table 1: Key Components of a Peptide-Based Biosensor and their Relation to this compound

Ligands for Affinity Chromatography and Molecular Capture

Affinity chromatography is a powerful technique for purifying biomolecules from complex mixtures. researchtrends.net Short peptides have emerged as excellent ligands for affinity separations due to their high selectivity, stability, and lower cost compared to antibodies. researchtrends.netnih.gov The peptide this compound can be synthesized and immobilized onto a chromatographic support to create an affinity matrix for the capture of specific target molecules. springernature.com

The process involves designing the peptide ligand to have a high affinity for the target protein. nih.gov The presence of multiple leucine (B10760876) and alanine residues in this compound suggests a potential for strong hydrophobic interactions, while the threonine and lysine residues can participate in hydrogen bonding and electrostatic interactions, respectively. khanacademy.org This combination of interactions could be leveraged to achieve highly selective binding.

Once the target molecule is captured on the affinity column, it can be eluted by changing the buffer conditions, such as pH or ionic strength, to disrupt the peptide-target interactions. nih.gov This allows for the isolation of a highly purified target molecule for downstream applications. Recent studies have demonstrated the successful use of peptide ligands for the purification of various biomolecules, including exosomes. nih.gov

Step Description Application of this compound
Immobilization The peptide ligand is covalently attached to a solid support (e.g., agarose (B213101) beads).The terminal -OH or the lysine side chain of the peptide can be used for immobilization.
Binding The crude sample containing the target molecule is passed through the column.The peptide ligand specifically binds to the target molecule.
Washing Unbound molecules are washed away from the column.The high specificity of the peptide ensures that only the target molecule is retained.
Elution The bound target molecule is released from the column by changing buffer conditions.The nature of the peptide-target interaction will dictate the optimal elution conditions.

Table 2: Steps in Affinity Chromatography Using a Peptide Ligand

Emerging Methodologies and Future Outlook in Peptide Research Applicable to this compound

The field of peptide research is continually evolving, with new methodologies offering unprecedented insights into peptide structure and function. These advancements hold significant promise for characterizing and engineering peptides like this compound.

Advanced Single-Molecule Techniques for Peptide Characterization

Single-molecule techniques provide a powerful lens to study the behavior of individual peptide molecules, revealing details that are often obscured in ensemble measurements. nih.gov Techniques such as single-molecule fluorescence spectroscopy can be used to probe the conformational dynamics and binding kinetics of this compound. nih.gov

One such technique involves labeling the peptide with a fluorescent dye and observing its fluorescence properties as it interacts with its environment or a binding partner. uzh.chnih.gov For instance, fluorescence resonance energy transfer (FRET) can be used to measure intramolecular distances and conformational changes within the peptide. nih.gov Another innovative approach is the use of fluorescence blinking fingerprints, where the intermittent fluorescence of a labeled peptide provides a unique signature that can be used for identification. uzh.chnih.govresearchgate.net

Nanopore-based sensing is another emerging single-molecule technique that could be applied to this peptide. acs.org By passing the peptide through a nanopore, changes in the ionic current can be measured, providing information about the peptide's size, charge, and even its sequence.

Artificial Intelligence and Machine Learning in Peptide Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid design and prediction of peptide properties. nih.gov These computational tools can analyze vast datasets of peptide sequences and their corresponding functions to build predictive models. nih.govrsc.org

For this compound, AI models could be used to predict its potential biological activities, such as antimicrobial or anticancer properties, based on its sequence. nih.gov Furthermore, generative AI models can be employed to design novel peptide sequences with enhanced properties, using the structure of this nonapeptide as a starting point. acs.org These models can explore a vast chemical space to identify new peptides with improved affinity, selectivity, and stability for specific applications. nih.govacs.org

The integration of AI and ML with experimental validation creates a powerful feedback loop for accelerating peptide discovery and optimization. nih.gov This synergy will undoubtedly play a crucial role in unlocking the full potential of peptides like this compound in fundamental research and beyond.

AI/ML Application Description Potential for this compound
Property Prediction Predicting biological and physicochemical properties from the peptide sequence.Predicting potential bioactivities, solubility, and stability. acs.orgnih.gov
De Novo Design Generating novel peptide sequences with desired properties.Designing analogs with enhanced binding affinity or new functions.
Structure Prediction Predicting the three-dimensional structure of the peptide.Understanding its conformational landscape and interaction modes.
Data Analysis Analyzing large datasets from high-throughput screening experiments.Identifying structure-activity relationships to guide optimization.

Table 3: Applications of AI and Machine Learning in Peptide Research

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.